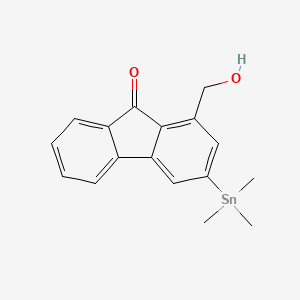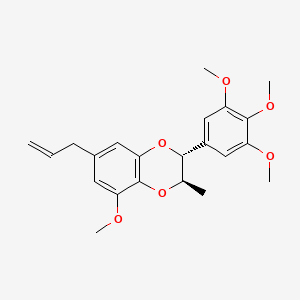![molecular formula C12H6BrNO2 B14288179 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione CAS No. 116487-43-5](/img/structure/B14288179.png)
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione is a brominated derivative of benzo[e]indole, a heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione typically involves the bromination of benzo[e]indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[e]indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Another brominated heterocyclic compound with similar structural features.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A related compound with a different heterocyclic core.
Uniqueness
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione is unique due to its specific bromination pattern and the presence of the indole core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
| 116487-43-5 | |
Formule moléculaire |
C12H6BrNO2 |
Poids moléculaire |
276.08 g/mol |
Nom IUPAC |
7-bromo-3H-benzo[e]indole-1,2-dione |
InChI |
InChI=1S/C12H6BrNO2/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(15)12(16)14-9/h1-5H,(H,14,15,16) |
Clé InChI |
SIBCTUAQBGSCEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=O)C(=O)N3)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)


![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)

![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


